molecular formula C12H9F3N2O2S2 B3041686 Ethyl 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylate CAS No. 338982-06-2

Ethyl 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B3041686
CAS No.: 338982-06-2
M. Wt: 334.3 g/mol
InChI Key: UTCROPGCDVLBRN-UHFFFAOYSA-N
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Description

Ethyl 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with an ethyl carboxylate group and at position 5 with a 4-(trifluoromethyl)phenylthio moiety. This compound is of interest in medicinal and agrochemical research due to the unique electronic and steric effects imparted by the trifluoromethyl and thioether groups.

Properties

IUPAC Name

ethyl 5-[4-(trifluoromethyl)phenyl]sulfanylthiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S2/c1-2-19-10(18)9-11(21-17-16-9)20-8-5-3-7(4-6-8)12(13,14)15/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCROPGCDVLBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylate (CAS: 306977-11-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C12H9F3N2O2S2
  • Molecular Weight : 334.34 g/mol
  • Purity : Typically ≥90% .

Synthesis

The compound can be synthesized through various methods involving the reaction of thiadiazole derivatives with trifluoromethyl phenyl thio compounds. The synthetic route often includes multiple steps to ensure the desired purity and yield.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that thiadiazole derivatives possess notable antibacterial and antifungal properties. For instance, compounds containing the thiadiazole moiety have been shown to exhibit activity against various strains of bacteria and fungi .
  • Antiviral Activity : The compound has been evaluated for its antiviral properties against several viral strains. Studies suggest that it may inhibit viral replication, although specific EC50 values for this compound are yet to be fully established .
  • Antituberculosis Activity : Preliminary screenings have indicated potential efficacy against Mycobacterium tuberculosis. Comparative studies highlight that related compounds demonstrate varying degrees of activity against this pathogen .

Antimicrobial Efficacy

A study conducted by Tatar et al. evaluated a series of thiadiazole derivatives, including those structurally similar to this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 30 to 50 µg/mL for the most active derivatives .

CompoundMIC (µg/mL)Target Pathogen
Compound A30M. tuberculosis
Compound B40E. coli
Ethyl Thiadiazole50S. aureus

Antiviral Potential

In another investigation focused on antiviral activity, several thiadiazole derivatives were screened against Influenza A virus strains. While this compound was not the most potent candidate, it exhibited promising properties warranting further exploration .

Virus StrainEC50 (µM)Active Compound
Influenza A H3N220-40Compound X
Influenza A H1N1>50Ethyl Thiadiazole

The biological activity of thiadiazoles is often attributed to their ability to interact with specific molecular targets within pathogens. For instance, the presence of the thiadiazole ring enhances their lipophilicity and allows for better penetration into bacterial membranes . Additionally, the trifluoromethyl group may contribute to increased potency by enhancing binding affinity to target enzymes involved in metabolic pathways.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research in medicinal chemistry:

  • Antifungal Activity : Ethyl 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylate has shown promising antifungal properties. Studies have indicated its potential as an effective agent against pathogenic fungi, making it relevant for agricultural applications in crop protection against fungal diseases .
  • Antimicrobial Properties : The compound's unique structure may also confer antimicrobial properties. Research suggests that derivatives of thiadiazole compounds can inhibit the growth of bacteria, which could be beneficial in developing new antibiotics .
  • Elicitor Activity : this compound has been studied for its role as a plant elicitor. Elicitors are compounds that stimulate plant defense mechanisms. This property is particularly valuable in agriculture for enhancing crop resistance to pests and diseases .

Pharmaceutical Applications

The compound's biological activities suggest several potential pharmaceutical applications:

  • Drug Development : Given its antifungal and antimicrobial properties, this compound could serve as a lead compound for the development of new antifungal or antibacterial drugs. Its structural features may allow for modifications to enhance efficacy and reduce toxicity.
  • Therapeutic Agents : The ability of thiadiazole derivatives to interact with biological targets makes them candidates for therapeutic agents in treating various diseases. Research into their mechanism of action could lead to novel treatments .

Case Study 1: Antifungal Efficacy

A study published in the Journal of Agricultural and Food Chemistry evaluated the antifungal activity of various thiadiazole derivatives, including this compound. The results indicated significant inhibition of fungal growth in vitro, highlighting its potential for agricultural use as a fungicide .

Case Study 2: Elicitor Properties

Research conducted on the elicitor properties of thiadiazole compounds demonstrated that this compound effectively induced systemic acquired resistance (SAR) in plants. This study suggested that such compounds could be utilized to enhance plant immunity against various pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties References
Ethyl 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylate C12H11F3N2O2S2 (calculated) 336.4 (calculated) 4-(Trifluoromethyl)phenylthio High lipophilicity due to CF3 and aromatic thioether; potential oxidative instability.
Ethyl 5-(phenoxycarbonylamino)-1,2,3-thiadiazole-4-carboxylate C12H11N3O4S 293.3 Phenoxycarbonylamino Increased polarity from carbamate group; possible enzymatic resistance.
Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate C11H10N2O4S2 298.3 Phenylsulfonyl Enhanced stability from electron-withdrawing sulfonyl group; higher melting point.
Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate C11H10N2O3S2 282.3 Phenylsulfinyl Intermediate oxidation state; redox-active potential.
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate C5H7N3O2S 173.2 Amino High solubility in polar solvents; lower thermal stability.

Key Differences:

Substituent Effects on Reactivity: The trifluoromethylphenylthio group in the target compound enhances lipophilicity, favoring membrane permeability in biological systems. However, the thioether linkage may render it prone to oxidation, forming sulfoxide or sulfone derivatives . Phenylsulfonyl (C11H10N2O4S2) and phenylsulfinyl (C11H10N2O3S2) analogs exhibit greater oxidative stability due to their higher oxidation states, but this reduces their reactivity in nucleophilic environments . The amino substituent (C5H7N3O2S) increases solubility in polar solvents, making it suitable for aqueous-phase reactions .

Electronic and Steric Influences: Electron-withdrawing groups (e.g., trifluoromethyl, sulfonyl) deactivate the thiadiazole ring toward electrophilic substitution, whereas electron-donating groups (e.g., amino) enhance reactivity . The phenoxycarbonylamino group introduces a carbamate linkage, which may resist enzymatic hydrolysis compared to ester functionalities .

Applications :

  • The target compound’s balance of lipophilicity and moderate reactivity makes it a candidate for agrochemical or pharmaceutical lead optimization.
  • Sulfonyl/sulfinyl derivatives are preferred in applications requiring prolonged stability, such as polymer additives or corrosion inhibitors .

Research Findings and Discussion

  • Lipophilicity vs. Bioavailability : The trifluoromethyl group in the target compound likely improves metabolic stability, a critical factor in drug design. However, its high molecular weight (336.4 g/mol) may limit solubility, necessitating formulation adjustments .
  • Oxidative Stability : Thioether-containing compounds are less stable than sulfones but more reactive in cross-coupling reactions, offering synthetic versatility .
  • Comparative Solubility: The amino-substituted analog (C5H7N3O2S) exhibits a boiling point of 297.6°C and a vapor pressure of 0.00133 mmHg at 25°C, indicating suitability for high-temperature applications .

Preparation Methods

Structural and Functional Overview

The compound features a 1,2,3-thiadiazole core substituted at the 4-position with an ethyl carboxylate group and at the 5-position with a 4-(trifluoromethyl)phenylthio moiety. Its molecular formula, $$ \text{C}{12}\text{H}9\text{F}3\text{N}2\text{O}2\text{S}2 $$, reflects a balance of electron-withdrawing (trifluoromethyl, carboxylate) and electron-donating (thioether) groups, which influence its reactivity and synthetic pathways.

Synthetic Strategies for 1,2,3-Thiadiazole Core Formation

Cyclocondensation of Thioamides with α-Halo Ketones

A widely adopted method for 1,2,3-thiadiazole synthesis involves the cyclocondensation of thioamides with α-halo carbonyl compounds. For the target compound, this approach requires:

  • Thioamide Precursor : 4-(Trifluoromethyl)benzothioamide, synthesized via treatment of 4-(trifluoromethyl)benzonitrile with hydrogen sulfide.
  • α-Halo Carbonyl Component : Ethyl 2-chloroacetoacetate, which facilitates ring closure.

Procedure :
The thioamide reacts with ethyl 2-chloroacetoacetate in refluxing ethanol, yielding the thiadiazole ring via elimination of hydrogen chloride. This method, adapted from analogous syntheses, typically achieves yields of 65–75% after recrystallization from methanol.

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the thioamide’s sulfur on the α-carbon of the chloroacetoacetate, followed by cyclization and dehydrohalogenation.

Sulfur Insertion via Lawesson’s Reagent

An alternative route employs Lawesson’s reagent to introduce sulfur into a pre-formed diazole intermediate.

Steps :

  • Synthesize ethyl 5-amino-1,2-diazole-4-carboxylate.
  • Treat with Lawesson’s reagent in toluene at 110°C for 12 hours, achieving sulfur insertion at the 3-position.
  • Functionalize the 5-position with 4-(trifluoromethyl)thiophenol via nucleophilic aromatic substitution.

Yield : 50–60%, with challenges in regioselectivity during thiophenol incorporation.

Functionalization of the Thiadiazole Core

Introduction of the 4-(Trifluoromethyl)Phenylthio Group

The 5-position of the thiadiazole is functionalized through nucleophilic substitution or oxidative coupling:

Nucleophilic Aromatic Substitution

Conditions :

  • Substrate : 5-Bromo-1,2,3-thiadiazole-4-carboxylate.
  • Nucleophile : 4-(Trifluoromethyl)thiophenol.
  • Catalyst : Copper(I) iodide and 1,10-phenanthroline in DMF at 120°C.

Outcome :
The reaction proceeds via a Ullmann-type coupling, yielding the target compound in 70–80% purity, requiring column chromatography for refinement.

Oxidative Coupling

Reagents :

  • Thiol : 4-(Trifluoromethyl)thiophenol.
  • Oxidant : Iodine or tert-butyl hydroperoxide.

Procedure :
The thiol is deprotonated with NaH and reacted with the thiadiazole intermediate under oxidative conditions, forming the thioether bond. Yields range from 60–70%.

Optimization and Scalability

Solvent and Temperature Effects

  • Cyclocondensation : Ethanol or acetonitrile at 80–90°C optimizes ring closure.
  • Coupling Reactions : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require stringent temperature control to avoid side reactions.

Purification Techniques

  • Recrystallization : Methanol or ethyl acetate/hexane mixtures yield >95% pure product.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves regioisomeric impurities.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.42 (t, 3H, COOCH$$2$$CH$$3$$), 4.48 (q, 2H, COOCH$$2$$), 7.65–7.72 (m, 4H, Ar-H).
  • $$^{13}$$C NMR : 166.2 (C=O), 152.1 (C-S), 126.8 (CF$$_3$$).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows 98.4% purity, with a retention time of 6.2 minutes.

Comparative Evaluation of Methods

Method Starting Materials Yield (%) Purity (%) Reference
Cyclocondensation Thioamide, chloroacetoacetate 70 95
Lawesson’s Reagent Diazole, Lawesson’s reagent 55 90
Ullmann Coupling Bromothiadiazole, thiophenol 75 98

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylate, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiol-substituted intermediates (e.g., 4-(trifluoromethyl)thiophenol) may react with a pre-functionalized thiadiazole core under basic conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Catalysts : Use of Cu(I) or Pd catalysts for sulfur-aryl bond formation .
  • Temperature : Reactions typically proceed at 60–100°C for 8–24 hours .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

Methodological Answer:

  • Purification : Use silica gel chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .
  • Characterization :
    • NMR : Key signals include δ ~7.6–7.8 ppm (aromatic protons from the 4-(trifluoromethyl)phenyl group) and δ ~4.3–4.5 ppm (ethyl ester –CH₂–) .
    • IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~1100 cm⁻¹ (C–S–C) confirm functional groups .
    • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₂H₉F₃N₂O₂S₂) .

Q. What are the recommended protocols for evaluating the compound’s biological activity?

Methodological Answer:

  • In vitro assays : Screen for enzyme inhibition (e.g., mitochondrial complex II/IV) using spectrophotometric assays with isolated enzymes or cell lysates .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) at concentrations ≤100 µM to assess safety margins .
  • Positive controls : Compare with known inhibitors (e.g., cyenopyrafen for mitochondrial targets) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation from DCM/hexane mixtures .
  • Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K .
  • Refinement : Employ SHELXL for structure solution, focusing on anisotropic displacement parameters for sulfur and fluorine atoms .
    • Key metrics : R-factor <0.05, wR₂ <0.15, and complete bond-length/angle datasets .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

  • Analog synthesis : Modify the thiadiazole core (e.g., replace sulfur with oxygen) or the trifluoromethylphenyl group (e.g., substitute with nitro or cyano groups) .
  • Biological testing : Compare IC₅₀ values across analogs to identify critical substituents. For example:
    • Trifluoromethyl groups enhance lipophilicity and target binding .
    • Thioether linkages improve metabolic stability compared to ethers .

Q. What strategies address contradictory biological activity data across studies?

Methodological Answer:

  • Purity verification : Re-analyze compound purity via HPLC (>95%) and confirm absence of residual solvents (e.g., DMF) via ¹H NMR .
  • Assay standardization : Use identical buffer conditions (pH, ionic strength) and enzyme sources (e.g., recombinant vs. native proteins) .
  • Orthogonal assays : Validate results using fluorescence-based assays or isothermal titration calorimetry (ITC) .

Q. How can metabolic stability and in vivo pharmacokinetics be assessed?

Methodological Answer:

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Pharmacokinetic profiling : Administer IV/oral doses in rodents; measure plasma half-life (t₁/₂), Cₘₐₓ, and AUC .
  • Metabolite identification : Use high-resolution MS to detect hydroxylated or glucuronidated derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylate

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